D-缬氨苄酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

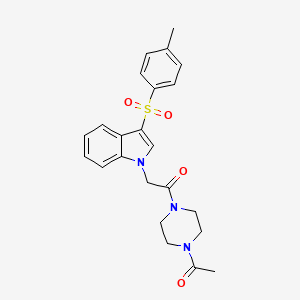

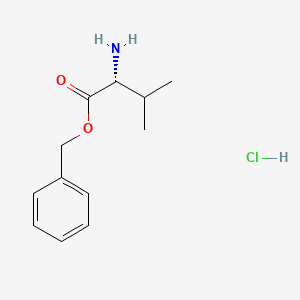

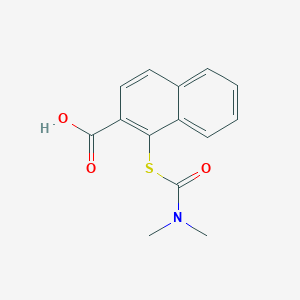

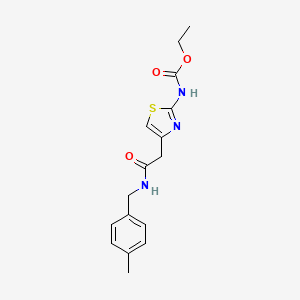

D-valine benzyl ester hydrochloride is a chemical compound that has been widely used in scientific research applications. It is a derivative of valine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The empirical formula of this compound is C12H17NO2 · HCl . It is a white crystalline powder that is soluble in water and ethanol.

Synthesis Analysis

D-valine is an important organic chiral source and has extensive industrial applications. It is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . Some approaches for D-valine preparation have been investigated, including stereo asymmetric synthesis, induced crystallization, chemical resolution, and microbial preparation .Molecular Structure Analysis

The molecular weight of D-valine benzyl ester hydrochloride is 243.73 g/mol . The SMILES string representation of the molecule is Cl.CC©C@HC(=O)OCc1ccccc1 .Chemical Reactions Analysis

N-benzyl derivatives of valine esters have been explored, contributing to the understanding of ester reactions and derivatives.Physical And Chemical Properties Analysis

D-valine benzyl ester hydrochloride is a white crystalline powder. It is soluble in water and ethanol.科学研究应用

立体化学研究

- L-缬氨苄酯的脱氨:Taniguchi、Koga 和 Yamada(1972 年)研究了 L-缬氨及其苄酯在乙酸中的亚硝酸脱氨,发现 L-缬氨苄酯的脱氨产生各种迁移和消除产物以及取代产物 (Taniguchi、Koga 和 Yamada,1972)。

合成与分析

- 氨基酸偶联物的合成:Shalaby 和 El-Eraky(1997 年)展示了通过与邻-[2,6-二氯苯基-1-氨基]苯基乙酸反应合成新的氨基酸偶联物(包括 L-缬氨),从而产生各种衍生物 (Shalaby 和 El-Eraky,1997)。

- 三肽的合成:Shields 等人(1984 年)使用 N-(叔丁氧羰基)-S-羧甲基-L-半胱氨酸苄酯合成了一种新的三肽,展示了其在肽合成中的应用 (Shields、Campbell、Duckworth、Neuss 和 Queener,1984)。

化学反应

- 缬氨酯的 N-苄基衍生物:Yakubovich 等人(2004 年)探讨了缬氨酯的反应以产生 N-苄基衍生物,有助于理解酯反应和衍生物 (Yakubovich、Zhavnerko、Shirokii 和 Knizhnikov,2004)。

放射性药物应用

- 药物中的碳-14 标记:Moenius 等人(2000 年)描述了缬沙坦(一种用于治疗高血压的药物)的 C-14 标记合成,在缬氨部分中加入同位素,说明了缬氨衍生物在放射性药物中的用途 (Moenius、Voges、Burtscher 和 Züger,2000)。

药物研究

- 水溶性前药的合成:Vollmann 等人(2008 年)使用 L-缬氨-3-{8-[(E)-2-[3-甲氧苯基)乙烯基]-7-甲基-1-炔丙基黄嘌呤-3-基}丙酯盐酸盐合成了一种腺苷 A2A 受体拮抗剂的水溶性前药,证明了其在药物中的稳定性和潜力 (Vollmann、Qurishi、Hockemeyer 和 Müller,2008)。

肽合成

- DPPA 在肽合成中的应用:Shioiri 和 Yamada(1974 年)在肽合成中应用了苯二氮杂磷酸酯,表明使用缬氨衍生物形成具有各种官能团的肽是可行的 (Shioiri 和 Yamada,1974)。

作用机制

While the specific mechanism of action for D-valine benzyl ester hydrochloride is not explicitly mentioned in the search results, it’s known that valine, from which this compound is derived, plays a crucial role in protein synthesis and metabolism.

安全和危害

When handling D-valine benzyl ester hydrochloride, it’s important to avoid dust formation and avoid breathing vapors, mist, or gas. Personal protective equipment should be worn, and adequate ventilation should be ensured . In case of contact with skin, eyes, or if swallowed, appropriate first aid measures should be taken .

未来方向

D-valine and its derivatives are gaining more and more attention due to their wide application in various fields such as the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . The future directions of D-valine benzyl ester hydrochloride could be expected to follow a similar trend.

属性

IUPAC Name |

benzyl (2R)-2-amino-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUNABFUHGBCMF-RFVHGSKJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-valine benzyl ester hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,4-Dichlorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B3018567.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3018568.png)

![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)

![2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B3018580.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018583.png)